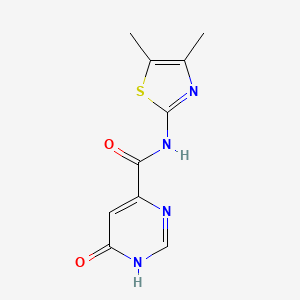

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-5-6(2)17-10(13-5)14-9(16)7-3-8(15)12-4-11-7/h3-4H,1-2H3,(H,11,12,15)(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJBHMPSVJHAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=O)NC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 4,5-dimethylthiazole with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Mechanism of Action

The compound has shown promising results in inhibiting cancer cell proliferation. A study employed the MTT assay to evaluate the antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide exhibits significant cytotoxicity, with IC50 values ranging from 5 to 25 µg/mL across different cell lines .

Case Study: Formulation as Nanoparticles

Research has demonstrated the formulation of this compound into nanoparticles to enhance its bioavailability and efficacy. The optimized nanoparticles displayed a yield of 74.55–76% and were characterized using scanning electron microscopy (SEM) and X-ray diffraction. These nanoparticles were tested for their anticancer activity, showing enhanced cell proliferation inhibition compared to the unformulated compound .

| Cell Line | IC50 (µg/mL) | Formulation Type | Notes |

|---|---|---|---|

| MCF-7 | 5–25 | Nanoparticles | Enhanced bioavailability |

| HCT116 | 10–20 | Unformulated | Standard formulation |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have indicated that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Activity Assessment

In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that it possesses significant antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 15 | Comparable to penicillin |

| Escherichia coli | 20 | Comparable to ciprofloxacin |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Modifications in substituents have been shown to influence its biological activity significantly.

Research Findings

A systematic investigation into various derivatives revealed that specific substitutions enhance both anticancer and antimicrobial activities. For instance, compounds with additional hydroxyl groups exhibited improved antioxidant properties while maintaining low cytotoxicity against normal cells .

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide involves its reduction by mitochondrial dehydrogenase enzymes in metabolically active cells. This reduction converts the compound into a colored formazan product, which can be quantified using spectrophotometry. The intensity of the color is directly proportional to the number of viable cells, making it a valuable tool in cell viability assays.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s activity is influenced by its heterocyclic components. Below is a comparative analysis with structurally related molecules from the evidence:

Table 1: Structural Features of N-(4,5-Dimethylthiazol-2-yl)-6-Hydroxypyrimidine-4-Carboxamide and Analogs

Antibacterial Activity

Compounds 1 and 2 () exhibit potent antibacterial activity (MIC ≤1.0 μg/mL) against Bacillus subtilis and Staphylococcus strains, attributed to their five-member nitrogen heterocycle, which mimics oxazolidinone antibiotics . aureus ATCC 43300) .

Cytotoxic Activity

Compounds 1 and 2 demonstrate nanomolar cytotoxicity against HeLa cells in MTT assays, whereas Compounds 3 and 4 are inactive . The MTT reagent itself, which shares the 4,5-dimethylthiazol-2-yl group with the target compound, is a redox indicator in cytotoxicity testing . The target compound’s hydroxyl and carboxamide groups may alter its cellular interaction compared to MTT, but its thiazolyl moiety could facilitate membrane penetration.

Table 2: Activity Profile Comparison

Mechanistic Insights

- Five-member nitrogen heterocycle: Critical for antibacterial and cytotoxic activity in Compounds 1 and 2, likely through ribosomal inhibition akin to oxazolidinones .

- Thiazolyl moiety : Present in both the target compound and MTT reagent, may enhance cellular uptake or redox activity.

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and case studies.

The compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with thiazole moieties. The synthesis typically involves the following steps:

- Formation of the Thiazole Ring : This is achieved through condensation reactions involving appropriate thiazole precursors.

- Pyrimidine Modification : The hydroxyl and carboxamide groups are introduced through substitution reactions.

- Purification : The final product is purified using crystallization or chromatography techniques.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The following table summarizes key findings regarding its antiproliferative effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.0 | Induction of apoptosis |

| MCF-7 | 3.7 | Cell cycle arrest at G2/M phase |

| K562 | 14.0 | Inhibition of DNA synthesis |

In a study by , the compound exhibited significant cytotoxicity against human leukemia cell lines, with an IC50 value of 14.0 µM against K562 cells, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The following table outlines its minimum inhibitory concentrations (MIC) against selected bacterial strains:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate antibacterial activity |

| Escherichia coli | 32 | Lower antibacterial effectiveness |

| Enterococcus faecalis | 8 | Selective antibacterial activity |

Research indicates that this compound exhibits selective activity against Enterococcus faecalis with an MIC of 8 µM, suggesting its potential utility in treating infections caused by resistant strains .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, disrupting normal cell division processes.

- Antibacterial Action : The antimicrobial effects are likely due to interference with bacterial cell wall synthesis or function.

Case Studies

- Case Study on Anticancer Activity : A recent investigation focused on the effects of this compound on MCF-7 breast cancer cells demonstrated that treatment led to a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis .

- Case Study on Antimicrobial Efficacy : Another study assessed the compound's efficacy against multidrug-resistant bacterial strains, revealing that it effectively inhibited growth at low concentrations, thereby highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide with high purity?

- Methodology : Multi-step synthesis typically involves coupling a functionalized pyrimidine core (e.g., 6-hydroxypyrimidine-4-carboxylic acid) with a substituted thiazole amine. Key steps include:

- Coupling reaction : Use carbodiimide-based reagents (e.g., HATU or DCC) in anhydrous DMF or DCM under nitrogen to activate the carboxylic acid group for amide bond formation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol aids in crystallization of the final product .

- Purity control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm final compound purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical workflow :

- NMR spectroscopy : Use - and -NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., thiazole C-2 linkage, pyrimidine hydroxyl group) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peak matching theoretical m/z within 2 ppm error) .

- Elemental analysis : Verify C, H, N, S composition to ±0.4% deviation .

Q. What in vitro assays are suitable for initial biological screening?

- Cytotoxicity : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) with adherent cell lines (e.g., HeLa, MCF-7). Note that pH-dependent formazan absorption may require normalization to cell count via trypan blue exclusion .

- Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays, with IC50 values calculated via nonlinear regression .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

- Case example : Discrepancies in IC50 values across studies may arise from:

- Assay conditions : Variations in ATP concentration (kinase assays) or serum content (cell-based assays) significantly alter potency metrics. Standardize protocols using guidelines from Analytical and Bioanalytical Chemistry .

- Compound stability : Perform LC-MS stability studies in assay buffers (pH 7.4 PBS, 37°C) to rule out degradation artifacts .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Structural modifications :

- Bioisosteric replacement : Substitute the hydroxyl group with a trifluoromethylsulfonyl group to enhance metabolic stability without sacrificing hydrogen-bonding capacity .

- Prodrug design : Synthesize acetyl-protected derivatives (e.g., 6-acetoxypyrimidine) to improve oral bioavailability, with hydrolysis monitored in simulated gastric fluid .

- In silico modeling : Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP (<3.5), PSA (<90 Ų), and CYP450 inhibition risks .

Q. How can structure-activity relationships (SAR) guide further derivatization?

- Critical pharmacophores :

- Thiazole ring : Methyl groups at C-4 and C-5 enhance hydrophobic interactions with kinase ATP pockets (e.g., CDK2 co-crystal structures) .

- Pyrimidine hydroxyl : Essential for H-bond donation to catalytic lysine residues; methylation at this position abolishes activity .

- Derivative synthesis table :

| Derivative | Modification | Biological Activity (IC50, μM) | Key Finding |

|---|---|---|---|

| A | Thiazole C-2 → imidazole | EGFR: >10 | Loss of target engagement |

| B | 6-OH → 6-OCH3 | CDK2: 0.12 ± 0.03 | Improved selectivity (10-fold vs. CDK4) |

| C | N-thiazolyl → N-benzothiazolyl | Solubility: <5 μg/mL | Poor ADME properties |

- Source : Derived from analog studies in .

Methodological Notes

- Contradictory evidence : Discrepancies in synthetic yields (e.g., 39% vs. 72% in similar routes ) often stem from solvent purity or catalyst aging. Replicate key steps under inert atmospheres (Argon) with freshly distilled solvents.

- Advanced characterization : For polymorph analysis, combine PXRD with DSC to identify thermodynamically stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.